tert-Butyl allylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARHXCROCWEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945490 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22815-62-9, 78888-18-3 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Allylcarbamate: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl allylcarbamate, a key organic intermediate, holds significant importance in the realms of synthetic chemistry and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive allyl group and a stable tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers and professionals in the field of drug discovery and development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][3][4] |

| Molecular Weight | 157.21 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or lump | [2] |

| Melting Point | 36-38 °C | [3] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the methylene protons adjacent to the nitrogen (doublet of triplets, ~3.7 ppm, 2H), the vinyl protons (multiplet, ~5.0-5.2 ppm, 2H), the methine proton of the allyl group (multiplet, ~5.7-5.9 ppm, 1H), and the NH proton (broad singlet). The tert-butyl group's nine equivalent protons result in a prominent singlet. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the methylene carbon adjacent to the nitrogen (~44 ppm), the vinyl methylene carbon (~116 ppm), the vinyl methine carbon (~135 ppm), and the carbonyl carbon of the carbamate (~156 ppm). |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (~3340 cm⁻¹), C-H stretches of the alkyl and vinyl groups (~2850-3080 cm⁻¹), a strong C=O stretch of the carbamate (Amide I band, ~1690 cm⁻¹), a C=C stretch of the alkene (~1645 cm⁻¹), and an N-H bend (Amide II band, ~1520 cm⁻¹).[5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in a suitable organic solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis from Allylamine and Boc Anhydride

Materials:

-

Allylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

5% Citric Acid Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve allylamine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the cooled solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with a 5% citric acid solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the transformations of the allyl group and the deprotection of the Boc-protected amine. The double bond of the allyl group can participate in a variety of reactions, including cycloadditions and halo-induced cyclizations.

Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

This compound can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to afford isoxazolidine derivatives.[6] This reaction is a powerful tool for the construction of five-membered nitrogen- and oxygen-containing heterocycles, which are common scaffolds in biologically active molecules. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrone and the alkene.[7]

Synthesis of Thiazolidin-2-ones

The allyl group of this compound can be utilized in the synthesis of thiazolidin-2-ones. This transformation typically involves a multi-step sequence that may include reactions at the double bond followed by cyclization with a sulfur-containing reagent. Thiazolidinone cores are present in a variety of medicinally important compounds.

Halo-induced Cyclization

The reaction of this compound with a halogenating agent, such as N-bromosuccinimide (NBS), can induce an intramolecular cyclization to form oxazolidinone derivatives. This halo-induced cyclization proceeds through a halonium ion intermediate, which is then attacked by the carbamate oxygen to form the five-membered ring.

Application in Drug Development

The versatility of tert-butyl carbamate derivatives, including this compound, makes them valuable intermediates in the synthesis of pharmaceuticals. The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the unmasking of the amine at a desired stage of a synthetic sequence.

A notable example is the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide , an antiepileptic drug.[8] In this synthesis, a protected serine derivative is condensed and subsequently alkylated to form a key intermediate. This highlights the role of Boc-protected amino acids and their derivatives in constructing the backbones of complex drug molecules.

Furthermore, derivatives of tert-butyl carbamate have been utilized in the synthesis of novel anti-inflammatory agents .[9][10] In these studies, a tert-butyl carbamate-protected aminophenyl precursor is condensed with various carboxylic acids to generate a library of amide derivatives, some of which exhibit significant anti-inflammatory activity.

Safety and Handling

This compound is classified as a combustible solid and can cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry place away from sources of ignition. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an essential tool for chemists. The ability to undergo a variety of transformations, including cycloadditions and cyclizations, allows for the efficient construction of complex heterocyclic systems that are often the core of bioactive molecules. As research in drug discovery continues to advance, the utility of such key intermediates will undoubtedly continue to grow.

References

- 1. This compound | 78888-18-3 | FB140508 [biosynth.com]

- 2. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]

- 3. N-アリルカルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Synthetic Utility of tert-Butyl Allylcarbamate: A Technical Guide for Researchers

Introduction: tert-Butyl allylcarbamate, also known as N-Boc-allylamine, is a versatile bifunctional molecule that has emerged as a valuable building block in modern organic synthesis. Its unique structure, incorporating both a tert-butoxycarbonyl (Boc)-protected amine and a reactive allyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role as a protected amine and as a precursor for the synthesis of complex heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.

Core Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature.[1] The presence of the bulky tert-butyl group provides steric hindrance, influencing its reactivity and solubility.[2] It is generally soluble in common organic solvents.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 78888-18-3[1] |

| Molecular Formula | C₈H₁₅NO₂[1] |

| Molecular Weight | 157.21 g/mol [1] |

| Melting Point | 36-38 °C[1] |

| Density | 0.938 g/mL at 25 °C[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[2] |

Application 1: A Robust Protecting Group for Amines

The most prevalent application of this compound is as a source of Boc-protected allylamine. The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its facile cleavage under acidic conditions.[3] This allows for the selective modification of other functional groups within a molecule while the amine remains shielded.

Boc Deprotection Methodologies

The removal of the Boc group is a critical step in many synthetic pathways. The choice of deprotection method depends on the overall sensitivity of the substrate to the reaction conditions. Several effective methods are available, each with its own advantages and limitations.

Table 2: Comparative Analysis of Common Boc Deprotection Protocols for N-Allylamine and Related Substrates

| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |

| Acidic Deprotection | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h[4] | >95[4] | Highly effective, volatile, and easy to remove.[4] | Harshly acidic, may cleave other acid-labile groups.[4] |

| 4M Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h[4] | >95[4] | Cost-effective, product often precipitates as the HCl salt.[4] | Dioxane is a hazardous solvent. | |

| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | Choline Chloride | Room Temp. | 10 - 25 min[3] | 63 - >98[3] | Green, efficient, and mild conditions.[4] | Requires preparation of the DES. | |

| Thermal Deprotection | None (Thermolysis) | Water | 90-100 °C (Reflux) | 10 min - 14 h[5] | 87 - 99[5] | Neutral, environmentally friendly, and avoids harsh acids.[5] | High temperatures may not be suitable for all substrates. |

Experimental Protocols for Boc Deprotection

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected allylamine (1.0 equiv.) in dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[4]

-

Stir the reaction mixture at room temperature for 0.5 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting allylamine trifluoroacetate salt can be used directly or neutralized with a mild base.

Protocol 2: Thermal Deprotection in Water

-

Suspend the N-Boc-allylamine in water in a round-bottom flask.[5]

-

Heat the mixture to reflux (90-100°C) and stir vigorously.[4]

-

Monitor the reaction by TLC; reaction times can vary from 10 minutes to several hours depending on the substrate.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free allylamine.

Signaling Pathways and Workflow Diagrams

The mechanism of acid-catalyzed Boc deprotection is a well-established process initiated by protonation of the carbamate oxygen. This leads to the fragmentation of the protonated intermediate, releasing the stable tert-butyl cation, carbon dioxide, and the free amine.[3]

The selection of an appropriate deprotection method is crucial for the success of a synthetic sequence. The following workflow provides a general decision-making process.

Application 2: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition

The allyl group in this compound serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This reactivity is particularly exploited in the synthesis of isoxazolidines, which are five-membered heterocyclic compounds with significant applications in medicinal chemistry and as synthetic intermediates.[6][7][8] The reaction typically involves the cycloaddition of a nitrone, which acts as the 1,3-dipole, to the double bond of the allyl group.[9]

This [3+2] cycloaddition is a powerful tool for constructing complex molecular architectures with high regio- and stereoselectivity, often creating multiple new stereocenters in a single step.[10]

Experimental Protocol for Isoxazolidine Synthesis

Protocol 3: 1,3-Dipolar Cycloaddition of this compound with a Nitrone

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene, chloroform, or THF), add the desired nitrone (1.0-1.2 equiv.).

-

The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nitrone.

-

Monitor the progress of the reaction by TLC or NMR spectroscopy. Reaction times can range from a few hours to several days.[11]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding isoxazolidine derivative.

Reaction Scheme and Mechanism

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the two new sigma bonds are formed in a single transition state. The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[8]

Application in Multi-Step Synthesis for Drug Development

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its primary applications as a stable, easily deprotected source of allylamine and as a dipolarophile in the synthesis of isoxazolidines provide efficient routes to a wide array of complex organic molecules. The experimental protocols and quantitative data presented in this guide are intended to facilitate the effective utilization of this important synthetic building block in the laboratory. The continued exploration of the reactivity of both the protected amine and the allyl group will undoubtedly lead to new and innovative applications in the future.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]

- 8. chesci.com [chesci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. syrris.jp [syrris.jp]

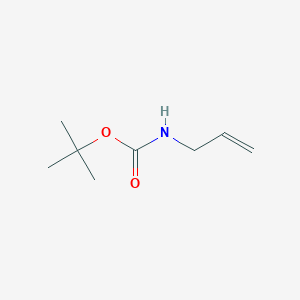

tert-Butyl allylcarbamate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-allylcarbamate, a key building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This document details its chemical structure, IUPAC nomenclature, and key physicochemical and spectroscopic properties. A detailed, validated synthesis protocol is also provided, offering researchers a reliable method for its preparation.

Chemical Structure and Nomenclature

IUPAC Name: tert-butyl N-allylcarbamate

Synonyms: N-(tert-Butoxycarbonyl)allylamine, N-Boc-allylamine

Chemical Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol

Chemical Structure:

The structure of tert-butyl N-allylcarbamate features a central carbamate functional group. The nitrogen atom is substituted with an allyl group (prop-2-en-1-yl), and the carbonyl oxygen is attached to a tert-butyl group.

Figure 1: Chemical structure of tert-butyl N-allylcarbamate.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for tert-butyl N-allylcarbamate is presented in Table 1. This data is essential for its identification, characterization, and use in various chemical reactions.

Table 1: Physicochemical and Spectroscopic Properties of tert-butyl N-allylcarbamate

| Property | Value |

| Physical Properties | |

| Melting Point | 36-38 °C (lit.)[1] |

| Boiling Point | 48-50 °C at 0.3 mmHg |

| Density | 0.938 g/mL at 25 °C (lit.)[1] |

| Spectroscopic Data | |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.38 (s, 9H), 3.68 (brs, 2H), 4.53 (brs, 1H), 5.02-5.16 (m, 2H), 5.72-5.84 (m, 1H) |

| ¹³C NMR (CDCl₃) | Data not available in search results |

| Infrared (IR) | Data not available in search results |

| Mass Spectrometry (MS) | Data not available in search results |

Experimental Protocol: Synthesis of tert-Butyl N-Allylcarbamate

The following protocol describes a common and reliable method for the synthesis of tert-butyl N-allylcarbamate from allylamine and di-tert-butyl dicarbonate (Boc₂O).

Materials and Equipment

-

Allylamine (freshly distilled)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

5% Citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled allylamine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.

-

Slowly add the di-tert-butyl dicarbonate solution to the cooled allylamine solution with continuous stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% citric acid solution and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Logical Relationship of Synthesis

The synthesis of tert-butyl N-allylcarbamate is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonyl as a leaving group and forming the stable carbamate product.

Figure 2: Logical workflow of the synthesis reaction.

References

Synthesis of N-Boc-Allylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-allylamine (tert-butyl allylcarbamate) from allylamine. The primary focus of this document is the widely utilized method involving the reaction of allylamine with di-tert-butyl dicarbonate (Boc anhydride). This guide details the underlying chemical principles, presents various experimental protocols with key quantitative data, and outlines purification strategies. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and efficient synthesis of this valuable chemical intermediate.

Introduction

N-Boc-allylamine is a critical building block in organic synthesis, particularly in the construction of more complex molecules in the pharmaceutical and agrochemical industries. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an invaluable tool in multistep synthetic sequences. The allylic functional group provides a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, hydroformylation, and epoxidation.

The synthesis of N-Boc-allylamine is typically achieved through the nucleophilic attack of allylamine on di-tert-butyl dicarbonate. This reaction is generally high-yielding and can be performed under various conditions, including in different solvents or even neat.

Reaction Principle and Mechanism

The fundamental reaction involves the acylation of the primary amine, allylamine, with di-tert-butyl dicarbonate. The lone pair of electrons on the nitrogen atom of allylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of a tert-butoxide group and carbon dioxide, to yield the stable N-Boc-allylamine. The tert-butoxide anion is subsequently protonated by the protonated amine or other acidic species in the reaction mixture.

Caption: Reaction mechanism for the synthesis of N-Boc-allylamine.

Quantitative Data Summary

The synthesis of N-Boc-allylamine can be accomplished under various conditions, leading to a range of reported yields and reaction times. The following table summarizes quantitative data from representative procedures.

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Allylamine, Boc Anhydride | Dichloromethane (DCM) | Room Temperature | 1 | >95 | A common and efficient method. |

| Allylamine, Boc Anhydride | Tetrahydrofuran (THF) | 0 to Room Temperature | 2-4 | High | Another standard solvent choice. |

| Allylamine, Boc Anhydride | Methanol (MeOH) | Room Temperature | 3 | High | Methanol can accelerate the reaction.[1] |

| Allylamine, Boc Anhydride | Solvent-free | Room Temperature | < 5 min | 95-99 | A green and rapid method, often catalyzed. |

| Allylamine, Boc Anhydride, Amberlite-IR 120 | Solvent-free | Room Temperature | 1-3 min | ~98 | Utilizes a recyclable solid acid catalyst. |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of N-Boc-allylamine.

Protocol 1: Standard Synthesis in Dichloromethane

This protocol describes a general and widely used procedure for the N-Boc protection of allylamine.

Materials:

-

Allylamine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve allylamine (1.0 equivalent) in dichloromethane.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-allylamine.[1]

-

The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol outlines an environmentally friendly and efficient method for the synthesis of N-Boc-allylamine.

Materials:

-

Allylamine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Amberlite-IR 120 resin (or another suitable solid acid catalyst)

-

Dichloromethane (DCM) or other suitable solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beaker or flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a mixture of di-tert-butyl dicarbonate (1.0 equivalent) and Amberlite-IR 120 (e.g., 15% w/w), add allylamine (1.0 equivalent) and stir at room temperature.

-

Monitor the reaction by TLC; it is often complete within minutes.

-

After the reaction is complete, extract the mixture with dichloromethane to facilitate the separation of the catalyst by filtration.

-

Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum to obtain the pure product.

-

The recovered catalyst can be washed, dried, and reused.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc-allylamine.

Caption: A general experimental workflow for N-Boc-allylamine synthesis.

Logical Relationship of Reagents and Products

This diagram illustrates the logical flow from starting materials to the final product and byproducts.

References

An In-depth Technical Guide to the Physical Properties of N-(tert-Butoxycarbonyl)allylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)allylamine, also known as N-Boc-allylamine or tert-butyl N-allylcarbamate, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive allyl group. This unique combination makes it a valuable building block in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, while the allyl group provides a handle for various chemical transformations such as cross-coupling reactions, hydroformylation, and olefin metathesis. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(tert-Butoxycarbonyl)allylamine is presented below. These properties are crucial for designing experiments, developing purification protocols, and ensuring safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow low melting solid | [2] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 48-50 °C at 0.3 mmHg | [3] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Refractive Index (n_D) | 1.4720 (estimate) | [3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

| Solubility | Insoluble in water; Soluble in methanol. | [3] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for the experimental determination of the key physical properties of N-(tert-Butoxycarbonyl)allylamine.

Determination of Melting Point

The melting point of N-(tert-Butoxycarbonyl)allylamine, being a low melting solid, can be accurately determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of N-(tert-Butoxycarbonyl)allylamine

Procedure:

-

Ensure the N-(tert-Butoxycarbonyl)allylamine sample is pure and dry.

-

Pack a small amount of the solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Determination of Boiling Point (under reduced pressure)

Given its relatively high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of N-(tert-Butoxycarbonyl)allylamine is best determined under reduced pressure.

Apparatus:

-

Distillation apparatus (e.g., Kugelrohr or a small-scale vacuum distillation setup)

-

Round-bottom flask

-

Thermometer and a thermometer adapter

-

Vacuum pump and vacuum gauge (manometer)

-

Heating mantle

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a small volume of N-(tert-Butoxycarbonyl)allylamine and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Gradually apply vacuum to the system and adjust it to the desired pressure (e.g., 0.3 mmHg).

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid N-(tert-Butoxycarbonyl)allylamine (above its melting point) can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder (for less precision)

-

Analytical balance

-

Water bath set to 25 °C

-

Thermometer

Procedure:

-

Carefully weigh a clean and dry pycnometer on an analytical balance.

-

Warm the N-(tert-Butoxycarbonyl)allylamine sample to just above its melting point to ensure it is in a liquid state.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath maintained at 25 °C to allow it to reach thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., deionized water).

-

Calculate the density of N-(tert-Butoxycarbonyl)allylamine using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful property for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C or 25 °C)

-

Light source (typically a sodium lamp, D-line)

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water bath, allowing the prisms to equilibrate to the desired temperature.

-

Clean the surfaces of the prisms with a soft lens paper moistened with a suitable solvent and allow them to dry completely.

-

Place a few drops of liquid N-(tert-Butoxycarbonyl)allylamine onto the lower prism.

-

Close the prisms and ensure the liquid film is free of air bubbles.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the knob to center the dividing line on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Logical and Reaction Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of N-(tert-Butoxycarbonyl)allylamine and a common synthetic route for its preparation.

Caption: Experimental workflow for determining the physical properties of N-(tert-Butoxycarbonyl)allylamine.

Caption: Reaction pathway for the synthesis of N-(tert-Butoxycarbonyl)allylamine.[4][5]

References

- 1. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-Allylamine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual-Faceted Role of the Allyl Group in tert-Butyl Allylcarbamate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl allylcarbamate is a versatile organic compound that features two key functional moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive allyl group. While the Boc group provides a robust means of protecting a nitrogen atom, the allyl group serves as a highly functional handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the allyl group's role in the reactions of this compound, focusing on its reactivity in electrophilic additions, metal-catalyzed functionalizations, and rearrangements. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and illustrates reaction pathways and workflows using logical diagrams to serve as a comprehensive resource for synthetic chemists.

Introduction to this compound

This compound, also known as N-Boc-allylamine, is an organic compound widely used in synthesis.[1] Its structure incorporates a carbamate functional group where the nitrogen is substituted with both an allyl group and a tert-butyloxycarbonyl (Boc) group.[2] This unique combination makes it a valuable building block:

-

The Boc Group: An acid-labile protecting group that temporarily shields the nitrogen atom from unwanted reactions, particularly in peptide synthesis and complex molecule construction.[3][4][5] Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4][5]

-

The Allyl Group: Characterized by the structural formula -CH₂-CH=CH₂, it introduces a reactive alkene and an allylic position.[6][7] This group is not merely a passive substituent; it is a versatile reactive center that can participate in a wide range of transformations, allowing for the strategic introduction of complexity and further functionalization.

This guide will focus on the chemistry of the allyl portion of the molecule, detailing its participation in various reaction classes.

Reactivity of the Allyl Group's Alkene

The carbon-carbon double bond of the allyl group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloadditions and metal-catalyzed reactions.

Electrophilic Addition

Reactions of allylic carbamates with electrophiles can proceed with substitution at the carbon atom alpha or gamma to the carbamate group.[8] The specific outcome is influenced by steric factors from the carbamate, the incoming electrophile, and other substituents.[8] For instance, the reaction of a similar allylic carbamate with methyl iodide resulted exclusively in the gamma-substituted product.[8] The presence of the tert-butyl group in this compound introduces significant steric hindrance, which can influence the regioselectivity of such additions.[2]

Palladium-Catalyzed Reactions

The allyl group is renowned for its participation in palladium-catalyzed reactions. These reactions often proceed via the formation of a π-allyl-palladium intermediate. While many applications involve the cleavage of an allylic leaving group (Tsuji-Trost reaction), the allyl group in this compound can also be directly functionalized. For example, palladium-catalyzed decarboxylation-carbonylation of allylic carbamates can produce β,γ-unsaturated amides.[9][10]

Functionalization of the Allylic C-H Bond

A modern and powerful strategy in organic synthesis is the direct functionalization of C-H bonds. The allylic C-H bonds in this compound are weakened (by about 15% compared to typical sp³ C-H bonds) and are thus more reactive, making them prime targets for such transformations.[7]

Group 9 transition-metal complexes (Co, Rh, Ir) have emerged as effective catalysts for allylic C-H functionalization, expanding the scope beyond traditional palladium catalysis to include di- and trisubstituted olefins.[11][12] These reactions allow for the formation of new C-C, C-N, and C-O bonds directly at the allylic position, providing a streamlined route to complex molecules without the need for pre-functionalized substrates.[11][12]

dot

Caption: A typical experimental workflow for C-H functionalization.

The Allyl Group in Rearrangement Reactions

The allyl group can facilitate intramolecular rearrangements, leading to novel molecular scaffolds. A notable example is the dehydration of allyl carbamates to form transient allyl cyanates, which then undergo an instantaneous rearrangement to yield allyl isocyanates.[13] This sequence provides a powerful method for synthesizing isocyanates, which are themselves versatile intermediates for creating ureas, carbamates, and other nitrogen-containing compounds.

dot

Caption: Logical pathway for the allyl isocyanate rearrangement.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions involving the allyl group of carbamate derivatives.

Table 1: Palladium-Catalyzed Decarboxylative Carbonylation of Allyl Carbamates

| Entry | Allyl Carbamate Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Allyl diethyl amido carbamate | Pd(0)-triphenylphosphine | CO (50-80 atm), 100 °C | β,γ-Unsaturated amide | N/A | [9] |

| 2 | Cinnamyl diethyl amido carbamate | Pd₂(dba)₃, dppe | CO (20 atm), Toluene, 100°C | N,N-Diethyl-3-phenyl-3-butenamide | 85 |[10] |

Table 2: Direct Allylic Amination with tert-Butyl Carbamate

| Entry | Allylic Alcohol Substrate | Catalyst System | Solvent | Time (h) | Product | Yield (%) | Reference |

|---|

| 1 | Isopimaric Acid Derivative | 2% AuCl₃ - 6% AgOTf | CH₃NO₂ | 24 | Aminated Diterpenoid | 65 |[14] |

Detailed Experimental Protocols

Protocol: Allyl Cyanate-to-Isocyanate Rearrangement

Adapted from Ichikawa et al., Organic Syntheses, 2014, 90, 271.[13]

Materials:

-

N-Boc-linalool (allyl carbamate derivative) (1.0 equiv)

-

Pyridine (4.0 equiv)

-

Triflic anhydride (Tf₂O) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of the N-Boc-linalool in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cooled to -78 °C using a dry ice/acetone bath.

-

Pyridine is added to the solution, followed by the dropwise addition of triflic anhydride over 10 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude allyl isocyanate.

-

The crude product is then used in subsequent steps, such as trapping with an alcohol to form a new carbamate. For example, adding tert-butanol and a suitable base can form the corresponding tert-butyl carbamate of the rearranged amine.[13]

Protocol: Deprotection of an Allyl Ether using tert-Butyllithium

This protocol illustrates a common reaction of the allyl group, though on an ether rather than a carbamate. The principle of nucleophilic attack on the allyl system is relevant. Adapted from Bailey et al., Org. Lett., 2000, 2, 489-491.[15][16]

Materials:

-

Allyl ether substrate (1.0 equiv)

-

tert-Butyllithium (t-BuLi) in pentane (1.1 equiv)

-

n-Pentane, anhydrous

Procedure:

-

The allyl ether substrate is dissolved in anhydrous n-pentane in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

The solution of tert-butyllithium in pentane is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C and is stirred for 1-2 hours at this temperature.

-

The reaction is carefully quenched by the slow addition of methanol or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

The mixture is allowed to warm to room temperature, and water is added. The layers are separated.

-

The aqueous layer is extracted with diethyl ether or pentane (2x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude alcohol is purified by flash column chromatography.

Conclusion

The allyl group in this compound is a critical element of its synthetic utility, extending far beyond its role as a simple substituent. It provides a locus for a diverse set of chemical reactions, including electrophilic additions, C-H functionalization, and sigmatropic rearrangements. This versatility allows chemists to leverage the allyl moiety as a strategic tool for molecular construction. For professionals in drug discovery and development, a thorough understanding of these reaction pathways is essential for the efficient synthesis of complex nitrogen-containing molecules, novel scaffolds, and functionalized intermediates. The continued development of catalytic methods, particularly in C-H functionalization, promises to further expand the synthetic toolbox available for modifying this versatile building block.

References

- 1. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Allyl group - Wikipedia [en.wikipedia.org]

- 8. Reactions and reactivity of allylic and benzylic carbamates. [researchspace.ukzn.ac.za]

- 9. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 11. Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Allylic C-H functionalization via group 9 π-allyl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]

- 16. Allyl Ethers [organic-chemistry.org]

The Tert-Butyl Group in Carbamates: An In-depth Technical Guide to its Steric Hindrance Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a cornerstone of modern organic synthesis, imparts profound steric and electronic effects when incorporated into carbamate functionalities. This technical guide provides a comprehensive examination of the steric hindrance effects of the tert-butyl group in carbamates, particularly in the widely used tert-butoxycarbonyl (Boc) protecting group. We will delve into the influence of this bulky substituent on the synthesis, reactivity, and conformational behavior of carbamates. Quantitative data on rotational energy barriers and representative reaction yields are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and deprotection of tert-butyl carbamates are provided to aid in practical application. Furthermore, key concepts and workflows are visualized through diagrams generated using Graphviz to offer a clear and concise understanding of the underlying principles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the unique properties of tert-butyl carbamates in their work.

Introduction: The Significance of the Tert-Butyl Group in Carbamate Chemistry

Carbamates are a versatile class of organic compounds with wide-ranging applications, from pharmaceuticals to agrochemicals.[1] A key feature that has propelled their utility is the ability to modulate their properties through the choice of substituents on the nitrogen and oxygen atoms. Among these, the tert-butyl group stands out for its significant steric bulk. This steric hindrance is not merely a passive feature but an active determinant of the carbamate's chemical and physical properties.

The most prominent application of the tert-butyl group in carbamates is in the form of the tert-butoxycarbonyl (Boc) protecting group for amines.[2] The Boc group's popularity stems from its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This orthogonality to other common protecting groups makes it an indispensable tool in complex multi-step syntheses, particularly in peptide and natural product synthesis.[1]

The steric bulk of the tert-butyl group influences several key aspects of carbamate chemistry:

-

Synthesis: The formation of tert-butyl carbamates can be challenging compared to their less hindered counterparts due to the steric hindrance around the oxygen or nitrogen atom.

-

Reactivity: The tert-butyl group can shield the carbamate functionality from nucleophilic attack, enhancing its stability. Conversely, the steric strain can also influence the rate of cleavage reactions.

-

Conformation: The bulky tert-butyl group significantly restricts the rotation around the C-O and C-N bonds, influencing the conformational preferences and the overall shape of the molecule. This has important implications in drug design, where molecular recognition is paramount.[3][4]

This guide will explore these effects in detail, providing both qualitative explanations and quantitative data to offer a thorough understanding of the steric hindrance imparted by the tert-butyl group in carbamates.

Data Presentation: Quantifying the Steric Effects

The steric hindrance of the tert-butyl group can be quantified through various experimental and computational methods. Below, we present a summary of key data that illustrates these effects.

Rotational Energy Barriers

The rotation around the carbamate C-N bond is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair. The steric bulk of the substituents on the nitrogen and oxygen atoms significantly influences the energy barrier for this rotation.

| Carbamate Derivative | Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| N-alkylcarbamate | N-alkyl | ~16 | [5][6] |

| N-phenylcarbamate | N-phenyl | 12.5 | [5][6] |

| t-Butyl N-methyl-N-phenylcarbamate | N-methyl, N-phenyl, O-t-butyl | 12.3 | [5] |

| t-Butyl N-methyl-N-(p-methoxyphenyl)carbamate | N-methyl, N-(p-methoxyphenyl), O-t-butyl | 13.9 | [7] |

| t-Butyl N-methyl-N-(p-nitrophenyl)carbamate | N-methyl, N-(p-nitrophenyl), O-t-butyl | 11.5 | [7] |

| N-(2-pyrimidyl)carbamates | N-(2-pyrimidyl) | <9 | [5][6] |

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | N-(4-hydroxybutyl), N-(2,2,2-trifluoroethyl), O-t-butyl | 15.65 ± 0.13 | [8] |

Table 1: Rotational Energy Barriers for Various Carbamate Derivatives. This table demonstrates that while electronic effects play a significant role (e.g., the electron-withdrawing pyrimidyl group lowering the barrier), the steric environment around the nitrogen and oxygen atoms is a crucial determinant of the rotational barrier.

Reaction Yields in Carbamate Synthesis

| Amine Substrate | Protecting Group Precursor | Catalyst/Base | Solvent | Yield (%) | Reference |

| Aniline | Di-tert-butyl dicarbonate | None | Water | 98 | [10] |

| 4-Methoxyaniline | Di-tert-butyl dicarbonate | None | Water | 98 | [10] |

| 2-Nitroaniline | Di-tert-butyl dicarbonate | None | Water | 80 | [10] |

| Sterically Hindered Secondary Amine | N-protected α-amino aldehydes and α-amino esters | NaBH(OAc)₃ | DMF | Moderate to High | [11] |

Table 2: Representative Yields for the N-Boc Protection of Various Amines. This table highlights that even with the sterically demanding tert-butyl group, high yields can be achieved for the protection of a range of amines using di-tert-butyl dicarbonate. The reaction conditions can be optimized to overcome the steric hindrance of both the amine and the Boc-anhydride.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and manipulation of tert-butyl carbamates. The following protocols are adapted from established literature procedures.

Synthesis of tert-Butyl Carbamate from tert-Butanol

This protocol describes a one-step synthesis of tert-butyl carbamate from tert-butanol, sodium cyanate, and trifluoroacetic acid.

Materials:

-

tert-Butanol

-

Sodium cyanate

-

Trifluoroacetic acid

-

Benzene (or a suitable alternative solvent)

-

5% aqueous sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, suspend sodium cyanate (2.0 eq) in a solution of tert-butanol (1.0 eq) in benzene.

-

With slow stirring, rapidly add trifluoroacetic acid (2.1 eq) dropwise. The temperature will rise during the addition.

-

Maintain the reaction temperature between 33-35°C by intermittent cooling with an ice-water bath.

-

After the addition is complete, continue to stir the mixture overnight at room temperature.

-

Add water to the reaction mixture and stir vigorously.

-

Separate the organic layer and wash the aqueous slurry with two portions of benzene.

-

Combine the organic extracts and wash with 5% aqueous sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield tert-butyl carbamate as a white solid. The product can be further purified by recrystallization from hexane.

General Protocol for N-Boc Protection of Amines

This protocol outlines a general method for the protection of primary and secondary amines using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a biphasic mixture of water and an organic solvent)

-

Base (e.g., Triethylamine, Sodium bicarbonate, or Sodium hydroxide) - optional, depending on the substrate and conditions.

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

If a base is used, add it to the solution.

-

Add di-tert-butyl dicarbonate (1.0 - 1.2 eq) to the mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if the product precipitates, it can be collected by filtration and washed.

-

If the product is soluble, quench the reaction with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.

-

If necessary, the crude product can be purified by column chromatography.

General Protocol for the Deprotection of N-Boc Protected Amines

This protocol describes the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wpage.unina.it [wpage.unina.it]

- 4. researchgate.net [researchgate.net]

- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www3.nd.edu [www3.nd.edu]

- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]

- 9. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]

- 10. Favoured conformations of methyl isopropyl, ethyl isopropyl, methyl tert-butyl, and ethyl tert-butyl 2-(triphenylphosphoranylidene)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic use of protecting groups is paramount to the successful construction of complex molecules. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group has established itself as an indispensable tool, particularly for the safeguarding of amine functionalities. Its widespread adoption is a testament to its predictable stability, facile introduction, and clean, selective removal under mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and its critical role in modern synthetic endeavors such as peptide and natural product synthesis.

Core Principles of the Boc Protecting Group

The tert-butoxycarbonyl group is a carbamate-based protecting group primarily used for primary and secondary amines. Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic, thereby preventing unwanted side reactions during subsequent synthetic transformations. The quintessential reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), a stable and commercially available solid.

A key feature of the Boc group is its orthogonality to other common protecting groups. It is stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group, and it is also resistant to the catalytic hydrogenation conditions typically employed for the removal of the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection of different functional groups within the same molecule.[1]

Mechanism of Boc Protection and Deprotection

Introduction of the Boc Group (N-tert-Butoxycarbonylation)

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3][4] This initial attack forms a tetrahedral intermediate. The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to deprotonate the amine, enhancing its nucleophilicity, although the reaction can also proceed without a base.[4][5] The tetrahedral intermediate then collapses, with the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[3][4]

Cleavage of the Boc Group (Deprotection)

The removal of the Boc group is its defining characteristic: acid lability.[6] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).[2] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid.[7] This protonation weakens the C-O bond, facilitating its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide.[2] The liberated amine is then protonated by the excess acid to form the corresponding salt.[4]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Representative Conditions for N-Boc Protection of Amines

| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | (Boc)₂O (1.1) | TEA (1.2) | DCM | Room Temp. | 2 | 98 | [1] |

| Aniline | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.2 | 95 | [8] |

| Glycine methyl ester | (Boc)₂O (1.0) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.17 | 98 | [8] |

| (R)-2-Aminobutane | (Boc)₂O (1.1) | TEA (1.5) | THF | Room Temp. | 12 | 95 | [9] |

| Pyrrolidine | (Boc)₂O (1.0) | None | Water:Acetone (9.5:0.5) | Room Temp. | 0.13 | 96 | [8] |

Table 2: Comparative Data for Boc Deprotection with TFA and HCl

| Substrate | Acid (Concentration) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc-Alanine | TFA (50%) | DCM | Room Temp. | 1 h | Quantitative | [4] |

| N-Boc-Phenylalanine | HCl (4 M) | Dioxane | Room Temp. | 30 min | >95% | [10][11] |

| N-Boc-Indole | TFA (25%) | DCM | Room Temp. | 2 h | High | [12] |

| N-Boc-Piperidine | HCl (4 M) | Dioxane | Room Temp. | 30 min | Quantitative | [10] |

| General N-Boc Amine | TFA (5 equiv.) | DCM | 60 (Microwave) | 30 min | High |

Experimental Protocols

Precise and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide detailed methodologies for the introduction and removal of the Boc group.

General Protocol for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv, optional, for amine hydrochlorides)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar. If the amine is a hydrochloride salt, add TEA (1.2 equiv) and stir for 10 minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

-

If necessary, purify the crude product by column chromatography on silica gel.

General Protocol for TFA-Mediated Boc Deprotection

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.[10]

-

Cool the solution to 0 °C using an ice bath.[4]

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[10]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine trifluoroacetate salt can often be used directly in the next step.

-

For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Applications in Organic Synthesis

The Boc protecting group is a cornerstone in a multitude of synthetic applications, most notably in solid-phase peptide synthesis (SPPS) and the total synthesis of complex natural products.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support. The synthesis of the peptide then proceeds in a cyclical manner.

The cyclical process involves:

-

Deprotection: The N-terminal Boc group is removed with TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).

-

Coupling: The next N-Boc protected amino acid is activated and coupled to the free N-terminus of the resin-bound peptide.

-

Wash: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).

Total Synthesis of Natural Products and Drug Development

In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the Boc group is frequently employed to protect amine functionalities in key intermediates. This allows for the selective modification of other parts of the molecule, such as the formation of new carbon-carbon bonds or the manipulation of other functional groups, without interference from the reactive amine. Its predictable and clean removal under acidic conditions makes it a reliable choice in multi-step synthetic sequences where functional group compatibility is critical.

Conclusion

The tert-butoxycarbonyl protecting group remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its well-defined stability profile, ease of introduction and removal, and orthogonality with other common protecting groups have solidified its position as a first-choice for amine protection. A thorough understanding of its underlying mechanisms, reaction kinetics, and the practical considerations of its application are essential for its successful implementation in the synthesis of complex organic molecules, from peptides to pharmaceuticals. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively harness the power of the Boc protecting group in their synthetic endeavors.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The principle of orthogonal protection, which employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, is a cornerstone of modern peptide chemistry.[1] This allows for the stepwise elongation of the peptide chain and the introduction of complex modifications such as cyclization and branching.[1][2]

The allyloxycarbonyl (Alloc or Aloc) group is a valuable carbamate-based protecting group for amines. It is particularly useful due to its unique deprotection conditions, which are orthogonal to the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[2][3] This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptide architectures.[2] The Alloc group is typically removed under neutral conditions using a palladium(0) catalyst in the presence of a scavenger.[3][4]

These application notes provide a comprehensive overview of the use of the Alloc protecting group in peptide synthesis, including detailed experimental protocols for its removal and quantitative data to guide reaction optimization.

Data Presentation: Quantitative Analysis of Alloc Deprotection

The efficiency of Alloc group removal is dependent on the catalyst, scavenger, and reaction conditions. Below is a summary of common conditions reported in the literature.

Table 1: Palladium-Catalyzed Alloc Deprotection Conditions

| Catalyst (eq) | Scavenger (eq) | Solvent | Temperature | Time | Purity/Yield | Reference |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (20.0) | DCM | Room Temp. | 2 hours | >98% | [2][5] |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (24) | DCM | Room Temp. | 30 min | Not specified | [6] |

| Pd(PPh₃)₄ (0.5) | Phenylsilane (20) | DCM | Room Temp. | 3 x 30 min | Not specified | [7] |

| Pd(PPh₃)₄ (0.1) | Phenylsilane (7.0) | CH₂Cl₂ | 0 °C | 1 hour | Not specified | [4] |

Table 2: Microwave-Assisted Alloc Deprotection

| Catalyst | Scavenger | Solvent | Temperature | Time | Purity | Reference |

| Pd(PPh₃)₄ | Phenylsilane | DMF | 38°C | 2 x 5 min | >98% | [5] |

Table 3: Metal-Free Alloc Deprotection

| Reagent | Solvent | Time | Notes | Reference |

| Iodine/Water | PolarClean (PC)/Ethyl Acetate (EtOAc) | Not specified | Environmentally friendly alternative. | [8] |

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection using Palladium Catalyst

This protocol describes the removal of the Alloc group from a peptide synthesized on a solid support using a palladium catalyst and phenylsilane as a scavenger.[2]

Materials:

-

Alloc-protected peptide-resin

-

Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

N,N-Dimethylformamide (DMF)

-

0.5% Sodium diethyldithiocarbamate in DMF (optional, for scavenging excess palladium)

-

Peptide synthesis reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a fritted peptide synthesis reaction vessel.

-